

Spectral Analysis of 4-Benzylmorpholine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Benzylmorpholine-2-carbonitrile**

Cat. No.: **B143773**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of **4-benzylmorpholine-2-carbonitrile**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide leverages predicted data and analysis of analogous structures to provide a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Introduction

4-Benzylmorpholine-2-carbonitrile belongs to the morpholine class of compounds, which are prevalent in many natural products and pharmaceuticals due to their wide range of biological activities. The presence of a benzyl group and a carbonitrile functional group suggests its potential as a versatile building block in the synthesis of more complex molecules. A thorough spectral analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings.

This guide serves as a practical resource for researchers, providing the expected spectral data, detailed methodologies for its acquisition, and a visual representation of the analytical

workflow.

Predicted and Analogous Spectral Data

In the absence of publicly available experimental spectra for **4-benzylmorpholine-2-carbonitrile**, the following tables summarize predicted data and data from structurally related compounds. These values provide a strong foundation for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for **4-benzylmorpholine-2-carbonitrile**.

Table 1: Predicted ¹H NMR Spectral Data for **4-Benzylmorpholine-2-carbonitrile**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-2	4.5 - 4.7	Triplet	1H
H-3a	3.9 - 4.1	Doublet of Doublets	1H
H-3b	2.9 - 3.1	Doublet of Doublets	1H
H-5a	3.6 - 3.8	Multiplet	1H
H-5b	2.5 - 2.7	Multiplet	1H
H-6a	3.7 - 3.9	Multiplet	1H
H-6b	2.3 - 2.5	Multiplet	1H
Benzyl-CH ₂	3.5 - 3.7	Singlet	2H
Aromatic-H	7.2 - 7.4	Multiplet	5H

Disclaimer: These are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for **4-Benzylmorpholine-2-carbonitrile**

Carbon	Predicted Chemical Shift (ppm)
C-2	45 - 50
C-3	65 - 70
C-5	50 - 55
C-6	65 - 70
C=N (Nitrile)	115 - 120
Benzyl-CH ₂	60 - 65
Aromatic-C (quaternary)	135 - 140
Aromatic-CH	125 - 130

Disclaimer: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **4-benzylmorpholine-2-carbonitrile** are predicted based on the analysis of its constituent functional groups.

Table 3: Predicted IR Absorption Bands for **4-Benzylmorpholine-2-carbonitrile**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile stretch)	2240 - 2260	Medium, Sharp
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium to Strong
C=C (Aromatic)	1450 - 1600	Medium to Weak
C-O-C (Ether stretch)	1070 - 1150	Strong
C-N (Amine stretch)	1020 - 1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peaks for **4-benzylmorpholine-2-carbonitrile** are presented below.

Table 4: Predicted Mass Spectrometry Data for **4-Benzylmorpholine-2-carbonitrile**

Ion	Predicted m/z	Notes
$[M]^+$	202.11	Molecular Ion
$[M+H]^+$	203.12	Protonated Molecular Ion
$[M+Na]^+$	225.10	Sodium Adduct

The fragmentation pattern is expected to show a prominent peak at m/z 91 corresponding to the benzyl cation ($[C_7H_7]^+$).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra for a compound such as **4-benzylmorpholine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Weigh approximately 5-10 mg of **4-benzylmorpholine-2-carbonitrile**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure with the anvil to ensure good contact between the sample and the crystal.

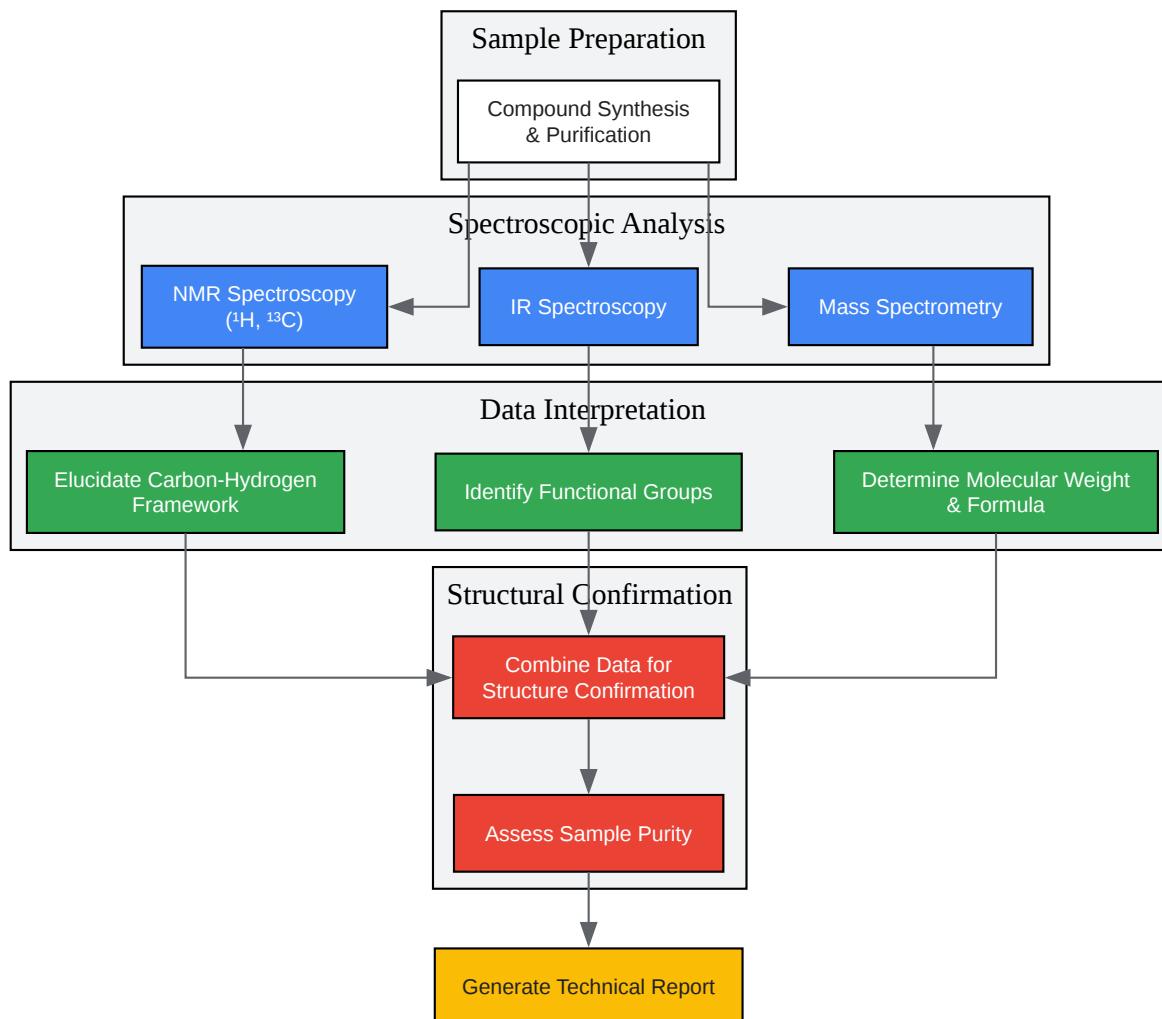
3.2.2. Data Acquisition

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electrospray Ionization - ESI)


- Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- The solution can be directly infused into the mass spectrometer or injected through a liquid chromatography (LC) system.

3.3.2. Data Acquisition

- Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Parameters:
 - Ionization Mode: Positive ion mode is typically suitable for this compound.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like **4-benzylmorpholine-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of **4-benzylmorpholine-2-carbonitrile**. While the presented data is based on predictions and analysis of analogous structures, it offers a robust starting point for researchers. The detailed

experimental protocols and the logical workflow for spectral analysis are intended to facilitate the efficient and accurate characterization of this and other novel compounds in a laboratory setting. Experimental verification of the predicted data is highly recommended for definitive structural confirmation.

- To cite this document: BenchChem. [Spectral Analysis of 4-Benzylmorpholine-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143773#4-benzylmorpholine-2-carbonitrile-spectral-analysis-nmr-ir-ms\]](https://www.benchchem.com/product/b143773#4-benzylmorpholine-2-carbonitrile-spectral-analysis-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com